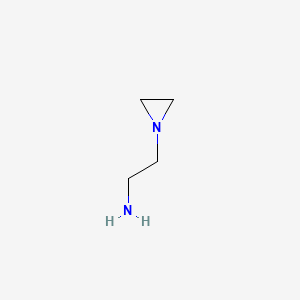

1-Aziridineethanamine

Descripción general

Descripción

1-Aziridineethanamine, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor. It was first described in the literature in 2004 and is being investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .

Synthesis Analysis

1-Aziridineethanamine is an organic compound categorized as an amine. It is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . It is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .Molecular Structure Analysis

The molecular formula of 1-Aziridineethanamine is C4H10N2 . It has an average mass of 86.14 Da and a monoisotopic mass of 129.126602 Da .Chemical Reactions Analysis

In terms of its chemical reactivity, 1-Aziridineethanamine is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . Moreover, it is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .Physical And Chemical Properties Analysis

1-Aziridineethanamine is a colorless liquid that exhibits a low boiling point . It finds utility as a solvent and intermediate in the synthesis of diverse pharmaceuticals and chemicals .Aplicaciones Científicas De Investigación

1. Polymer Chemistry

- Summary of the Application: 1-Aziridineethanamine, also known as aziridine, is used as a building block for polyamines through anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

- Methods of Application or Experimental Procedures: The polymerization of aziridine is controlled despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers . The review provides an overview of the different routes to produce polyamines, from aziridine, with various structures (i.e., branched vs. linear) and degrees of control .

- Results or Outcomes: The polymerization of aziridine and azetidine monomers provides a basis for the development of future macromolecular architectures using these relatively exotic monomers .

2. Cardiovascular Disease and SARS Treatment

- Summary of the Application: N-(2-Aminoethyl)-1-aziridineethanamine is an experimental angiotensin-converting enzyme 2 inhibitor investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .

- Methods of Application or Experimental Procedures: N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing the actions of Angiotensin II from occurring . It may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry .

- Results or Outcomes: The binding of N-(2-Aminoethyl)-1-aziridineethanamine to ACE2 may prevent the actions of Angiotensin II, which can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . It may also prevent the attachment and entry of SARS-CoV .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(aziridin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDGFGPIFBOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193229 | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aziridineethanamine | |

CAS RN |

4025-37-0 | |

| Record name | 1-Aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

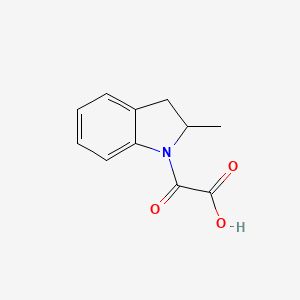

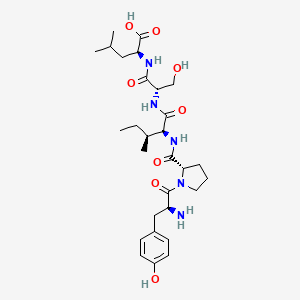

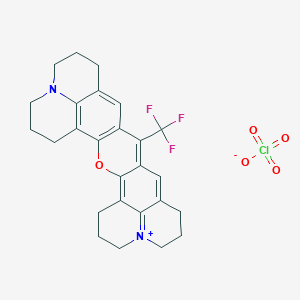

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)

![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)

![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)